molecular formula C9H9Br2NO2 B13991691 n-(2,4-Dibromo-5-methoxyphenyl)acetamide CAS No. 35736-51-7

n-(2,4-Dibromo-5-methoxyphenyl)acetamide

Cat. No.: B13991691
CAS No.: 35736-51-7
M. Wt: 322.98 g/mol
InChI Key: JAHYESARNDAMQQ-UHFFFAOYSA-N
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Description

N-(2,4-Dibromo-5-methoxyphenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with two bromine atoms at positions 2 and 4 and a methoxy group at position 3. The acetamide group (-NHCOCH₃) is attached to the aromatic ring via the nitrogen atom. Bromine substituents are electron-withdrawing, influencing the compound’s electronic distribution and reactivity, while the methoxy group (-OCH₃) provides moderate electron-donating effects. This structural combination may confer unique physicochemical properties, such as solubility, stability, and intermolecular interactions, which are critical for pharmacological applications.

Properties

CAS No.

35736-51-7

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

N-(2,4-dibromo-5-methoxyphenyl)acetamide

InChI

InChI=1S/C9H9Br2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13)

InChI Key

JAHYESARNDAMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Br)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dibromo-5-methoxyphenyl)acetamide typically involves the bromination of 5-methoxyacetanilide followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acetylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dibromo-5-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,4-dibromo-5-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dibromo-5-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine atoms and the methoxy group can influence its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Compound Name Substituents on Phenyl Ring Key Functional Groups Biological Activity/Application Reference
N-(2,4-Dibromo-5-methoxyphenyl)acetamide 2,4-dibromo, 5-methoxy Acetamide Not reported (inferred from analogs) N/A
N-(4-Bromophenyl)-pyridazinone acetamide 4-bromo, pyridazinone-linked Pyridazinone, methoxybenzyl FPR2 receptor agonism
N-(3,5-Difluorophenyl)acetamide (Compound 47) 3,5-difluoro, benzo[d]thiazole sulfonyl Benzo[d]thiazole sulfonyl Antimicrobial (gram-positive bacteria)
N-(4-methoxyphenyl)-quinazoline sulfonyl acetamide (Compound 38) 4-methoxy, quinazoline sulfonyl Quinazoline sulfonyl Anticancer (HCT-1, MCF-7 cells)
N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-methylpiperazinyl sulfonyl Sulfonamide, piperazine Analgesic (comparable to paracetamol)

Key Observations:

  • Halogen vs. Methoxy Substitution: Bromine atoms in the target compound may enhance electrophilic character compared to methoxy or fluorine substituents. For instance, fluorinated analogs (e.g., Compound 47) exhibit antimicrobial activity, suggesting halogens improve membrane permeability or target binding .
  • Sulfonamide and Heterocyclic Additions: Compounds with sulfonamide groups (e.g., Compound 35) or fused heterocycles (e.g., pyridazinone in FPR2 agonists) show enhanced receptor specificity or pharmacokinetic profiles compared to simpler halogenated acetamides .
  • Anticancer Activity: Quinazoline sulfonyl acetamides (e.g., Compound 38) demonstrate that bulky substituents enhance cytotoxicity, likely through kinase inhibition or DNA intercalation .

Pharmacological Activity Profiles

Antimicrobial Activity

  • Halogenated Derivatives: Bromine and chlorine substituents are associated with broad-spectrum antimicrobial activity. For example, Compound 47 (3,5-difluoro) and Compound 49 (thiazole-linked) showed efficacy against gram-positive bacteria and fungi, respectively . The target compound’s dibromo substitution may similarly disrupt microbial membranes or enzyme function.
  • Electron-Withdrawing Effects: Bromine’s electronegativity may increase compound stability and resistance to metabolic degradation, prolonging antimicrobial action compared to methoxy-substituted analogs .

Receptor-Specific Agonism

  • FPR2 Selectivity: Pyridazinone-linked acetamides with 4-methoxybenzyl groups () act as FPR2 agonists, whereas 3-methoxybenzyl analogs are mixed FPR1/FPR2 ligands. This highlights the importance of substituent positioning for receptor specificity .

Analgesic and Anti-inflammatory Activity

  • Sulfonamide Derivatives: Compound 35’s piperazinyl sulfonyl group enhances analgesic activity by modulating inflammatory pathways (e.g., COX inhibition), suggesting that sulfonamide additions improve CNS penetration .

Physicochemical and Structural Properties

  • Hydrogen Bonding and Crystallinity: reveals that methoxy and nitro groups in acetamides facilitate intermolecular hydrogen bonds (N–H···O, C–H···O), influencing crystallinity and solubility. The target compound’s bromine atoms may reduce solubility compared to nitro or methoxy groups but improve lipid bilayer penetration .

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